molecular formula C22H27NO2S B2850062 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide CAS No. 1797258-71-9

4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide

Cat. No.: B2850062
CAS No.: 1797258-71-9
M. Wt: 369.52
InChI Key: UFNNBEDIFBRJRC-UHFFFAOYSA-N
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Description

4-Phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide is a synthetic organic compound characterized by a tetrahydro-2H-pyran core substituted with a phenylthio group at the 4-position.

Properties

IUPAC Name

4-phenyl-N-[(4-phenylsulfanyloxan-4-yl)methyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO2S/c24-21(13-7-10-19-8-3-1-4-9-19)23-18-22(14-16-25-17-15-22)26-20-11-5-2-6-12-20/h1-6,8-9,11-12H,7,10,13-18H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFNNBEDIFBRJRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNC(=O)CCCC2=CC=CC=C2)SC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide can be carried out through a multi-step process involving several reaction mechanisms.

  • Step 1: Formation of Phenylthioether Tetrahydro-2H-Pyran

    • Reaction Mechanism: : Thiol-ene reaction

    • Reagents: : Phenylthiol and 2H-pyran

    • Conditions: : UV light catalysis

  • Step 2: Synthesis of Butanamide Intermediate

    • Reaction Mechanism: : Amidation

    • Reagents: : Butanoic acid and ammonia or an amine derivative

    • Conditions: : Dehydrating agent, such as carbodiimide

  • Step 3: Coupling Reaction

    • Reaction Mechanism: : Nucleophilic substitution

    • Reagents: : Phenylthioether tetrahydro-2H-pyran and butanamide intermediate

    • Conditions: : Base (e.g., sodium hydroxide), solvent (e.g., ethanol), room temperature

Industrial Production Methods

In industrial settings, the production of this compound would likely involve optimizing the conditions for large-scale synthesis, including using continuous flow reactors to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: : The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

  • Reduction: : The aromatic rings and carbonyl groups can undergo reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : The phenyl rings can undergo electrophilic aromatic substitution (EAS) reactions with reagents like bromine (Br2) or nitric acid (HNO3).

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide in acetic acid

  • Reduction: : Lithium aluminum hydride in ether

  • Substitution: : Bromine in chloroform

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones

  • Reduction: : Alcohols or alkanes

  • Substitution: : Brominated or nitrated aromatic rings

Scientific Research Applications

Chemistry

This compound serves as an intermediate in organic synthesis and can be used in constructing more complex molecules, particularly in the development of drugs and pharmaceuticals.

Biology

In biological studies, it might act as a probe to understand biochemical pathways involving aromatic and thioether groups.

Medicine

Industry

It could be used in the development of novel materials or as a precursor for high-performance polymers.

Mechanism of Action

The mechanism by which 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The aromatic and thioether groups can engage in pi-pi stacking interactions and hydrogen bonding, influencing the compound's binding affinity and specificity. Pathways involved might include enzyme inhibition or activation, impacting biochemical processes.

Comparison with Similar Compounds

Structural and Functional Analogues

Below is a comparative analysis of the compound with structurally related molecules, emphasizing core motifs, substituents, and pharmacological implications.

Table 1: Structural and Pharmacological Comparison
Compound Name (IUPAC) Core Structure Key Substituents Pharmacological Activity References
4-Phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide Tetrahydro-2H-pyran Phenylthio (C₆H₅S-), phenylbutanamide Presumed opioid receptor modulation
N-(4-Methoxyphenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]butanamide (4-Methoxybutyrylfentanyl) Piperidine Methoxyphenyl, phenylethyl, butanamide Synthetic opioid agonist (µ-opioid receptor)
(R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide Hexane backbone 2,6-Dimethylphenoxy, tetrahydropyrimidinone, diphenyl Opioid analgesic (stereospecific activity)
4-((4-(4-Chlorophenoxy)phenylthio)methyl)-N-hydroxytetrahydro-2H-pyran-4-carboxamide Tetrahydro-2H-pyran Chlorophenoxy, phenylthio, hydroxamic acid Potential metalloproteinase inhibitor
N-[[4-(4-Phenylpiperazin-1-yl)oxan-4-yl]methyl]-2-phenylsulfanylpyridine-3-carboxamide Tetrahydro-2H-pyran + pyridine Phenylpiperazine, phenylsulfanyl, pyridinecarboxamide P2X receptor antagonist (e.g., JNJ-479655)

Key Observations

Core Structural Variations: The target compound and the chlorophenoxy derivative () share a tetrahydro-2H-pyran core, but substituents like hydroxamic acid () versus phenylbutanamide (target) alter solubility and target selectivity. Piperidine-based analogs (e.g., 4-Methoxybutyrylfentanyl) exhibit higher µ-opioid receptor affinity due to the phenylethyl-piperidine motif, a hallmark of fentanyl derivatives .

Substituent-Driven Activity :

  • The phenylthio group in the target compound may enhance membrane permeability compared to the methoxy group in 4-Methoxybutyrylfentanyl .
  • Stereochemistry critically influences activity: The (R)- and (S)-configured butanamides in show divergent opioid receptor binding, underscoring the importance of chiral centers in pharmacological outcomes .

Pharmacological Diversity: The pyridinecarboxamide derivative () acts as a P2X receptor antagonist, contrasting with the opioid-like activity of other butanamides. This highlights how minor structural changes (e.g., pyridine vs. phenyl) redirect biological targets .

Biological Activity

4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide, identified by its CAS number 1797258-71-9, is a compound of interest due to its potential biological activities. This article reviews its structural characteristics, biological activity, and relevant research findings.

Structural Characteristics

The molecular formula of 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide is C22H27NO2S\text{C}_{22}\text{H}_{27}\text{NO}_2\text{S}, with a molecular weight of 369.5 g/mol. The compound features a tetrahydro-pyran ring substituted with a phenylthio group, contributing to its biological properties.

PropertyValue
CAS Number1797258-71-9
Molecular FormulaC22H27NO2S
Molecular Weight369.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Biological Activity Overview

Research on the biological activity of compounds similar to 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide has indicated potential applications in various therapeutic areas, particularly in cancer treatment and as inhibitors of specific biological pathways.

The mechanism by which compounds like 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide exert their effects often involves the modulation of TGF-beta signaling pathways. Inhibition of ALK5 leads to reduced tumor growth and fibrosis in preclinical models .

Case Studies and Research Findings

  • ALK5 Inhibition : A series of tetrahydro-pyran derivatives were tested for their ability to inhibit ALK5, showing promising results in terms of potency and selectivity . The structure of these derivatives closely resembles that of 4-phenyl-N-((4-(phenylthio)tetrahydro-2H-pyran-4-yl)methyl)butanamide, suggesting similar biological activity.
  • Pharmacokinetics : Studies on related compounds indicate favorable pharmacokinetic profiles, including absorption and bioavailability when administered orally, which is crucial for therapeutic applications .
  • Toxicity Assessments : Preliminary toxicity assessments in animal models have shown that certain derivatives do not exhibit significant adverse effects at therapeutic doses, indicating a potential safety profile for further development .

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